Tanshinol B

概要

説明

. This compound is a flavonoid with an aromatic glycoside structure and appears as a white crystalline powder. It is soluble in ethanol and dimethylformamide and is relatively stable under neutral and mildly alkaline conditions but may decompose in strongly acidic environments . Tanshinol B exhibits various biological activities, including anti-inflammatory, antioxidant, and antifibrinolytic properties .

準備方法

Tanshinol B can be prepared through both natural extraction and synthetic routes. The natural extraction involves grinding, soaking, and extracting the raw Danshen material, followed by solvent extraction and crystallization to obtain this compound .

In terms of synthetic routes, a concise and efficient approach has been established for the total synthesis of this compound. This method involves an ultrasound-promoted cycloaddition as a key step, achieving a 50% overall yield over three steps . This synthetic route is more step-economic compared to previously reported strategies, significantly improving synthetic efficiency .

化学反応の分析

Tanshinol B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons .

科学的研究の応用

Bone Health Applications

Osteoporosis Treatment

Tanshinol B has shown significant promise in the treatment of osteoporosis. Research indicates that it can enhance bone mineral density and improve bone microarchitecture. In a study involving ovariectomized rats, this compound was found to modulate markers of bone turnover through the inhibition of the nuclear factor-kappa B (NF-κB) pathway, which is crucial in osteoclastogenesis and bone resorption .

Mechanisms of Action

- Promotion of Osteoblastic Activity : this compound stimulates osteoblastic differentiation and activity, as evidenced by increased alkaline phosphatase (ALP) levels and enhanced viability in osteoblast-like cells .

- Reduction of Oxidative Stress : It mitigates oxidative stress-induced damage to osteoblasts, thereby promoting bone formation .

- Regulation of Signaling Pathways : The compound upregulates key signaling pathways such as Wnt/β-catenin, which are essential for osteogenesis .

Cardiovascular Applications

Protection Against Myocardial Injury

This compound has been investigated for its cardioprotective effects. In animal models subjected to pressure overload, this compound significantly reduced myocardial apoptosis and oxidative stress markers. This protective effect is attributed to its ability to inhibit endoplasmic reticulum (ER) stress and autophagy pathways .

Mechanisms of Action

- Inhibition of Apoptosis : this compound decreases the expression of pro-apoptotic proteins while enhancing anti-apoptotic factors .

- Improvement of Microcirculation : It enhances microcirculation in cardiac tissues, which is vital for maintaining heart function under stress conditions .

Anti-Cancer Properties

Effects on Tumor Cells

This compound exhibits anti-tumor activity across various cancer types. Studies have demonstrated its ability to induce apoptosis in breast cancer cells and enhance the cytotoxicity of natural killer (NK) cells against tumors .

Mechanisms of Action

- Immune Modulation : this compound activates NK cells, leading to increased release of cytotoxic mediators that target tumor cells .

- Inhibition of Tumor Growth : It has been shown to reduce tumor size and proliferation rates in various cancer models .

Summary of Findings

The following table summarizes key findings from studies on this compound's applications:

| Application Area | Study Focus | Key Findings |

|---|---|---|

| Bone Health | Osteoporosis treatment | Increases bone mineral density; modulates NF-κB |

| Cardiovascular Health | Myocardial protection | Reduces apoptosis; improves microcirculation |

| Cancer Treatment | Anti-tumor effects | Induces apoptosis; activates NK cells |

Case Studies

- Osteoporosis Model in Rats : A study demonstrated that this compound administration resulted in a significant increase in bone volume and reduced trabecular separation compared to control groups .

- Cardiac Stress Model : In a rat model with induced pressure overload, this compound treatment led to decreased apoptosis markers and improved cardiac function as assessed by echocardiography .

- Breast Cancer Model : Research indicated that this compound enhanced NK cell-mediated cytotoxicity against breast cancer cells, leading to prolonged survival in tumor-bearing mice .

作用機序

The mechanism of action of Tanshinol B involves several molecular targets and pathways. It exerts its effects primarily through the inhibition of oxidative stress and inflammation. This compound has been shown to modulate the mTOR/β-TrCP/NRF2 pathway, which plays a crucial role in cellular responses to oxidative stress . Additionally, it influences the Ras-mitogen-activated protein kinase and Rac1 signaling pathways, contributing to its anti-inflammatory and anticancer activities .

類似化合物との比較

. Similar compounds include:

Tanshinone I: Known for its cytotoxic activity and ability to induce apoptosis.

Tanshinone IIA: Exhibits strong anti-inflammatory and antioxidant properties.

Cryptotanshinone: Noted for its antibacterial and antineoplastic activities.

Compared to these similar compounds, Tanshinol B is unique due to its specific glycoside structure and its stability under neutral and mildly alkaline conditions . This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.

生物活性

Tanshinol B, a compound derived from Salvia miltiorrhiza (Danshen), has garnered attention for its diverse biological activities, particularly in the fields of cardiovascular health, anti-inflammatory responses, and potential applications in treating various diseases. This article reviews the current understanding of this compound's biological activity, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is a phenolic compound that exhibits various pharmacological effects. It is structurally related to other bioactive compounds found in Danshen, which has been used in traditional Chinese medicine for centuries. Recent studies have focused on elucidating its mechanisms of action and therapeutic potential.

Biological Activities

1. Cardiovascular Effects

This compound has been shown to improve cardiovascular function, particularly in the treatment of stable angina. A meta-analysis involving 28 studies with 2,518 patients indicated that phytochemical medicines containing this compound significantly improved clinical symptoms and electrocardiographic outcomes compared to conventional therapies:

| Study | Sample Size | Age (years) | Course of Disease (years) | Intervention Group | Control Group | Treatment Duration (days) | Main Outcomes |

|---|---|---|---|---|---|---|---|

| Cao and Wang | 118 (59/59) | 63.0 ± 14.0 | NR | DCI + TCR | Nifedipine, Metoprolol, Aspirin | 14 | CES + ECG |

| Chen | 100 (50/50) | 57.24 ± 9.64 | NR | DCI | Aspirin, Atorvastatin, Trimetazidine | 7 | CES |

The results demonstrated a relative risk (RR) of 1.24 (95% CI: 1.20 to 1.29) for symptom improvement when using this compound-containing therapies .

2. Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell types. For instance, this compound has been reported to reduce inflammation in models of acute lung injury by modulating the NF-κB signaling pathway .

3. Antioxidant Activity

The antioxidant capabilities of this compound are attributed to its ability to activate the Nrf2 signaling pathway, which enhances the expression of antioxidant enzymes. This protective effect against oxidative stress has implications for neuroprotection and cellular health .

4. Osteoprotective Effects

Research indicates that this compound can mitigate glucocorticoid-induced osteoporosis by promoting osteogenesis while inhibiting adipogenesis through the KLF15/PPARγ2/FoxO3a/Wnt signaling pathway. In animal models, this compound treatment led to improved bone microarchitecture and density .

Case Studies

Case Study: Stable Angina Treatment

In a clinical study involving elderly patients with stable angina, the administration of this compound as part of a phytochemical regimen resulted in significant reductions in angina frequency and improved quality of life metrics over a treatment period of 14 days.

Case Study: Osteoporosis Management

In a rat model of glucocorticoid-induced osteoporosis, this compound was administered at doses ranging from 12.5 mg/kg to 50 mg/kg daily for 16 weeks. The results showed a significant increase in trabecular number (Tb.N), indicating enhanced bone formation compared to control groups .

特性

IUPAC Name |

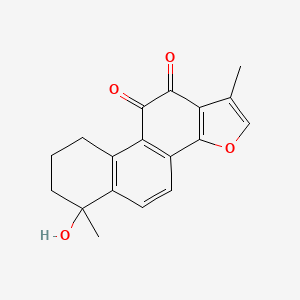

6-hydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-9-8-22-17-11-5-6-12-10(4-3-7-18(12,2)21)14(11)16(20)15(19)13(9)17/h5-6,8,21H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRKHBLVECIWMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90914288 | |

| Record name | 6-Hydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96839-29-1 | |

| Record name | Przewaquinone C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096839291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。